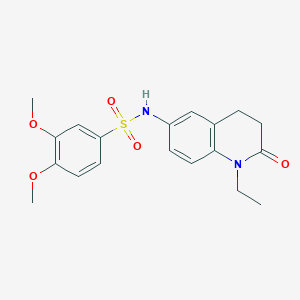

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-4-21-16-8-6-14(11-13(16)5-10-19(21)22)20-27(23,24)15-7-9-17(25-2)18(12-15)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDRZOQXEDQLKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester under acidic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that it possesses significant inhibitory effects against a range of pathogenic bacteria and fungi. The sulfonamide group is believed to enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has shown potential as an anti-inflammatory agent. Studies have reported that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines (MCF-7), this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 12 µM. Apoptotic assays confirmed increased apoptosis rates in treated cells compared to controls .

Case Study 2: Antimicrobial Activity

A series of experiments were conducted to assess the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity. Further studies suggested that the compound disrupts bacterial cell wall synthesis .

Case Study 3: Anti-inflammatory Mechanism

In an animal model of acute inflammation induced by carrageenan injection, administration of the compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound .

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- Sulfonamide vs. This may enhance interactions with polar residues in biological targets .

- N1 Substituents : The ethyl group in the target compound is simpler and less basic than the tertiary amine-containing side chains in 26, 27, and 34. This difference likely reduces cellular permeability but may improve metabolic stability by avoiding oxidative dealkylation pathways .

- Chirality : Unlike compound 35, which exhibits enantiomer-specific activity (e.g., (S)-35: [α] = −18.0°), the target compound lacks reported stereogenic centers, simplifying synthesis and formulation .

Physicochemical and Analytical Data

| Property | Target Compound | (S)-35 |

|---|---|---|

| MS (ESI) | – | 369.2 (M + 1) |

| 1H NMR | – | δ 8.02–7.99 (m, 2H), 3.70–3.65 (m, 1H) |

| Optical Rotation | – | [α]25589 = −18.0° (c = 0.5 in MeOH) |

Analytical Limitations : While compound 35 was characterized comprehensively (NMR, MS, chiral HPLC), data for the target compound are unavailable in the provided evidence. The 3,4-dimethoxybenzene sulfonamide group is expected to produce distinct NMR signals (e.g., aromatic protons at δ 6.5–7.5 and methoxy singlets near δ 3.8) .

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a sulfonamide group and a dimethoxy-substituted benzene moiety. The molecular formula is with a molecular weight of approximately 378.45 g/mol. The unique substitutions in this compound enhance its lipophilicity and influence its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

The compound may interact with specific enzymes involved in critical biochemical pathways. For instance, it has been shown to inhibit enzymes that play roles in cancer cell proliferation and survival.

2. Receptor Modulation:

It can modulate the activity of various receptors on cell surfaces, potentially altering signaling pathways that regulate cellular functions such as growth and apoptosis.

3. Nucleic Acid Interaction:

The compound may bind to DNA or RNA, affecting gene expression and protein synthesis. This interaction is crucial for its potential use in cancer therapies where gene regulation is disrupted.

Biological Activity Studies

Several studies have evaluated the cytotoxic effects and pharmacological properties of this compound:

Cytotoxicity Assays

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (lung cancer) | 15.0 | |

| MCF7 (breast cancer) | 10.5 | |

| HeLa (cervical cancer) | 12.0 |

These results suggest a dose-dependent relationship between the concentration of the compound and its cytotoxic effects.

Mechanistic Insights

The mechanism of action was further elucidated through studies involving:

- Flow Cytometry: Used to assess apoptosis induction in treated cells.

- Western Blotting: Analyzed the expression levels of proteins related to cell cycle regulation and apoptosis.

Case Studies

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, the compound was tested against several tumor types. It demonstrated not only cytotoxic effects but also the ability to inhibit tumor growth in vivo models by inducing apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of the compound against various bacterial strains. Results indicated moderate antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections .

Q & A

Q. What are the key synthetic challenges in preparing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide, and how can they be methodologically addressed?

The synthesis involves coupling a tetrahydroquinoline derivative with a sulfonamide group. Key challenges include:

- Regioselectivity : Ensuring the sulfonamide group attaches at the 6-position of the tetrahydroquinoline core. Use directing groups (e.g., amino or methoxy substituents) to control regioselectivity during sulfonylation .

- Oxidation sensitivity : The 2-oxo group in the tetrahydroquinoline moiety is prone to over-oxidation. Optimize reaction conditions (e.g., low-temperature oxidation with mild agents like pyridinium chlorochromate) .

- Purification : Hydrophobic byproducts may co-elute. Use reverse-phase HPLC with acetonitrile/water gradients (e.g., 60:40 to 90:10) for separation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and computational methods?

- NMR : Confirm the tetrahydroquinoline scaffold via -NMR signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and the 2-oxo group (δ 7.8–8.0 ppm, singlet). The sulfonamide NH typically appears as a broad singlet at δ 10–11 ppm .

- HRMS : Use high-resolution mass spectrometry to verify the molecular ion ([M+H]) with an error margin < 2 ppm .

- InChI key validation : Cross-reference computed InChI keys (e.g., JTEDVNFIPPZBEN-UHFFFAOYSA-N) with experimental data to ensure stereochemical accuracy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Core modifications : Introduce substituents (e.g., halogens, methyl groups) at the 3,4-dimethoxybenzene ring to modulate lipophilicity and target binding. Compare IC values in enzyme inhibition assays .

- Scaffold hopping : Replace the tetrahydroquinoline core with isoquinoline or pyrimidine analogs to assess bioactivity shifts. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins like kinases .

- Metabolic stability : Perform microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., N-deethylation) and introduce blocking groups .

Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?

- Solvent screening : Test solubility in DMSO, THF, and ethanol using dynamic light scattering (DLS) to detect aggregation. For example, if DMSO stock precipitates in aqueous buffers, use co-solvents like PEG-400 .

- Accelerated stability studies : Store the compound under varying pH (3–9), temperature (4°C to 40°C), and humidity (40–80% RH) for 4 weeks. Monitor degradation via UPLC-MS; identify degradation products (e.g., hydrolysis of the sulfonamide bond) .

Q. How can researchers determine the compound’s mechanism of action in complex biological systems?

- Target identification : Use chemoproteomics (e.g., activity-based protein profiling) to capture protein targets in cell lysates treated with a biotinylated analog of the compound .

- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways (e.g., MAPK/ERK or PI3K/AKT) .

- In vivo validation : Use zebrafish or murine xenograft models to correlate in vitro findings with phenotypic outcomes (e.g., tumor growth inhibition) .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and batch-to-batch consistency?

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient elution (0.1% TFA in water/acetonitrile). Monitor purity at λ = 254 nm; require ≥98% purity for biological assays .

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the sulfonamide group) .

Q. How should researchers design dose-response experiments to minimize off-target effects?

- Dose range : Test 10 nM to 100 µM in triplicate, using a log-scale dilution series. Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (e.g., 0.1% DMSO) .

- Counter-screens : Assess activity against related enzymes (e.g., COX-2 if targeting sulfonamide-sensitive pathways) to evaluate selectivity .

- Cytotoxicity profiling : Use MTT or CellTiter-Glo assays in non-target cell lines (e.g., HEK293) to rule out general toxicity .

Data Interpretation and Reporting

Q. How can conflicting bioactivity data from different assay platforms be reconciled?

- Assay conditions : Compare buffer composition (e.g., ATP concentration in kinase assays) and incubation times. For example, a 1-hour vs. 24-hour incubation may yield differing IC values due to compound instability .

- Normalization : Use Z-factor analysis to validate assay robustness. Discard data from assays with Z-factor < 0.5 .

Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data?

- Hit selection : Apply a strict threshold (e.g., ≥50% inhibition at 10 µM) and confirm hits in dose-response curves. Use Benjamini-Hochberg correction to control false discovery rates .

- Cluster analysis : Group compounds by structural similarity (e.g., Tanimoto coefficient ≥0.85) to identify SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.